

Investigating the Role of Strigolactones in Shoot Branching Using TIS108: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Shoot branching is a critical determinant of plant architecture and, consequently, agricultural yield. The decision for an axillary bud to grow out or remain dormant is a complex process regulated by a network of hormonal signals. Among these, strigolactones (SLs) have emerged as key inhibitors of shoot branching. **TIS108** is a triazole-type chemical inhibitor that has proven to be a valuable tool for dissecting the biosynthesis and signaling pathways of SLs. By blocking SL production, **TIS108** induces a phenotype that mimics SL-deficient mutants, providing insights into the endogenous role of these hormones. This guide provides an in-depth overview of the use of **TIS108** in studying shoot branching, detailing the underlying signaling pathways, experimental protocols, and quantitative data.

The Strigolactone Signaling Pathway and the Action of TIS108

Strigolactones regulate shoot branching by targeting the F-box protein MORE AXILLARY GROWTH 2 (MAX2)[1][2][3]. In the presence of SLs, the SL receptor D14 (an α/β -hydrolase) interacts with MAX2, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of transcriptional repressors, such as D53, thereby allowing the expression of downstream genes that suppress bud outgrowth[3].



TIS108 acts as an inhibitor of SL biosynthesis[4][5][6]. It is believed to target a cytochrome P450 monooxygenase, likely MAX1 or its homologs, which are involved in the later steps of SL synthesis from β-carotene[4]. By inhibiting this step, **TIS108** reduces the endogenous levels of SLs, leading to the accumulation of the D53 repressor and, consequently, an increase in shoot branching[4][5]. The increased branching phenotype induced by **TIS108** can be reversed by the application of a synthetic SL analog, GR24, confirming that its effect is due to SL deficiency[4] [6].



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Caption: Strigolactone biosynthesis and signaling pathway.

Quantitative Data on the Effect of TIS108 on Shoot Branching

Treatment with **TIS108** leads to a dose-dependent increase in the number of shoot branches in various plant species. The following table summarizes quantitative data from studies on Arabidopsis thaliana.



Plant Species	Treatment	Concentration	Effect on Shoot Branching	Reference
Arabidopsis thaliana	TIS108	1 μΜ	Increased number of branches	[4]
Arabidopsis thaliana	TIS108	3 μΜ	Further increased number of branches	[4]
Arabidopsis thaliana	TIS108 (3 μM) + GR24 (5 μM)	3 μM TIS108, 5 μM GR24	Branching phenotype recovered to wild-type levels	[4]
Olea europaea (Olive)	TIS108	1-10 μΜ	Significantly increased number of lateral branches in seed-derived seedlings	[7]

Experimental Protocols Phenotypic Analysis of Shoot Branching

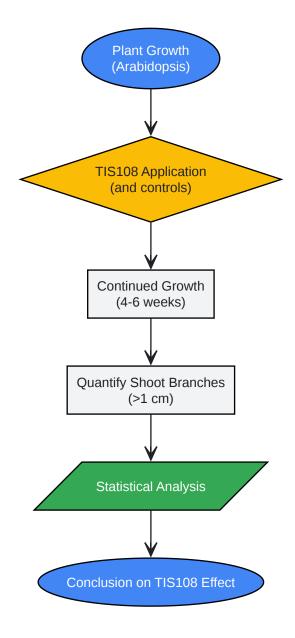
A key experiment to assess the effect of **TIS108** is the quantification of shoot branching.

Methodology:

- Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment (e.g., long-day conditions, 16h light/8h dark, 22°C).
- **TIS108** Treatment: Apply **TIS108** to the growth medium or via foliar spray at various concentrations (e.g., 1 μ M, 3 μ M, 5 μ M)[4][8]. Include a mock-treated control group. For rescue experiments, co-apply the synthetic strigolactone analog GR24 (e.g., 5 μ M)[4].



- Phenotyping: After a set period of growth (e.g., 4-6 weeks), count the number of primary rosette branches that are longer than a specified length (e.g., 1 cm).
- Data Analysis: Statistically compare the number of branches between the control, TIS108treated, and rescue groups using appropriate statistical tests (e.g., t-test, ANOVA).



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Caption: Workflow for phenotyping shoot branching.

Gene Expression Analysis



To confirm that **TIS108** affects the SL biosynthesis pathway, the expression of key SL biosynthesis and signaling genes can be analyzed.

Methodology:

- Plant Material and Treatment: Grow plants as described above and treat with TIS108.
- RNA Extraction: Harvest plant tissue (e.g., roots, shoots) and extract total RNA using a standard protocol or commercial kit.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
- Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for SL biosynthesis genes (MAX3, MAX4) and a signaling gene (MAX2). Use a housekeeping gene (e.g., UBC) for normalization[4].
- Data Analysis: Calculate the relative expression levels of the target genes in TIS108-treated plants compared to the control. Upregulation of MAX3 and MAX4 is expected due to a feedback mechanism caused by SL deficiency, while MAX2 expression is generally unaffected[4].

GUS Reporter Gene Assays

To investigate the spatial expression pattern of genes involved in SL signaling, such as MAX2, a reporter gene system like β -glucuronidase (GUS) can be used.

Methodology:

- Plant Lines: Use transgenic plants expressing a MAX2pro::GUS construct, where the MAX2 promoter drives the expression of the GUS reporter gene.
- Tissue Preparation: Collect tissues of interest (e.g., seedlings, cross-sections of the stem).
- GUS Staining:
 - Immerse the tissue in a staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl β-D-glucuronide)[9][10].



- The composition of the staining buffer typically includes a phosphate buffer, potassium ferricyanide, potassium ferrocyanide, and a detergent like Triton X-100[9][10].
- Vacuum infiltrate the tissue to ensure the substrate penetrates the cells[10].
- Incubate at 37°C overnight[9].
- Destain the tissue with ethanol to remove chlorophyll and visualize the blue precipitate that indicates GUS activity[9].
- Microscopy: Observe the stained tissues under a microscope to determine the cellular and tissue-specific localization of MAX2 expression[1].

Co-Immunoprecipitation (Co-IP) to study protein-protein interactions

Co-IP is a powerful technique to validate in vivo protein-protein interactions, such as the interaction between components of the SL signaling complex.

Methodology:

- Protein Extraction: Extract total protein from plant tissue under non-denaturing conditions.
 The lysis buffer should contain protease inhibitors[11].
- Pre-clearing: Incubate the protein extract with protein A/G agarose beads to reduce non-specific binding[11].
- Immunoprecipitation:
 - Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., an antibody against a tag fused to MAX2).
 - Add protein A/G agarose beads to capture the antibody-protein complexes.
- Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads.



• Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting "prey" protein (e.g., an antibody against a tag fused to D14 or D53).

Conclusion

TIS108 is a potent and specific inhibitor of strigolactone biosynthesis that serves as an invaluable chemical tool for studying the role of SLs in plant development, particularly in the regulation of shoot branching. By inducing an SL-deficient phenotype, **TIS108** allows for detailed investigation of the physiological and molecular consequences of SL depletion. The experimental protocols outlined in this guide provide a framework for researchers to utilize **TIS108** to further unravel the complexities of the strigolactone signaling pathway and its integration with other hormonal networks that collectively determine plant architecture.

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